![molecular formula C24H22N2OS B5917908 N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide](/img/structure/B5917908.png)
N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide, also known as BIA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BIA belongs to the class of indole-based compounds and has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. In
Mécanisme D'action
The mechanism of action of N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide involves the inhibition of various signaling pathways involved in cell proliferation, survival, and inflammation. This compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, this compound has been found to induce the activation of caspases, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and suppresses tumor growth. Inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines and chemokines. This compound also exhibits antiviral activity by inhibiting the replication of hepatitis B and C viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide in lab experiments is its ability to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound exhibits anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of inflammatory diseases and viral infections. However, one limitation of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide. One direction is to investigate the potential use of this compound in combination with other anticancer drugs to enhance its efficacy. Another direction is to explore the use of this compound in the treatment of other inflammatory diseases such as psoriasis and inflammatory bowel disease. Furthermore, the development of more water-soluble derivatives of this compound could enhance its bioavailability and efficacy.
Méthodes De Synthèse
N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide can be synthesized through a multi-step process involving the condensation of 2-phenylacetonitrile with 2-bromoacetophenone, followed by the reaction with 3-mercapto-1-methylindole. The resulting product is then subjected to benzyl bromide in the presence of sodium hydride, leading to the formation of this compound.
Applications De Recherche Scientifique
N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide has been extensively studied for its potential use in cancer therapy. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, this compound has been shown to exhibit antiviral activity against hepatitis B and C viruses.
Propriétés
IUPAC Name |
N-benzyl-2-(1-methyl-3-phenylsulfanylindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-26-21-15-9-8-14-20(21)24(28-19-12-6-3-7-13-19)22(26)16-23(27)25-17-18-10-4-2-5-11-18/h2-15H,16-17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBLKOSEZMMNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CC(=O)NCC3=CC=CC=C3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanamine](/img/structure/B5917830.png)
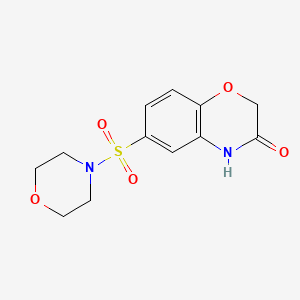
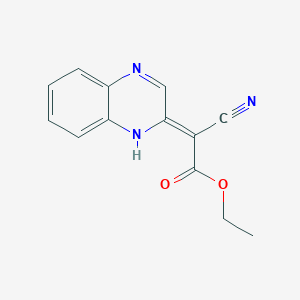
methyl]amino}phenyl)benzamide](/img/structure/B5917862.png)
![methyl 2-{5-bromo-2-[(2-chlorobenzoyl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5917864.png)
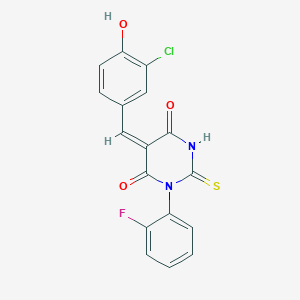

![5-[(5-bromo-3-tert-butyl-2-hydroxybenzylidene)amino]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5917889.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-6-methylnicotinohydrazide](/img/structure/B5917892.png)
![1-benzyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5917899.png)
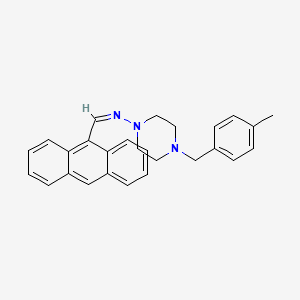
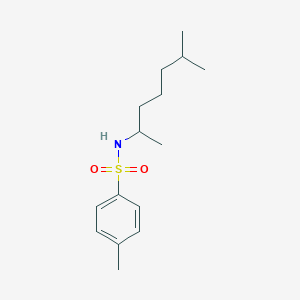
![N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B5917940.png)
![[(benzylamino)methylene]malononitrile](/img/structure/B5917941.png)